4-Chloro-2-methoxy-5-nitrobenzoic acid
Overview
Description
4-Chloro-2-methoxy-5-nitrobenzoic acid is a derivative of alkoxybenzoic acid1. It is a complex organic compound with the molecular formula C8H6ClNO52.
Synthesis Analysis
This compound can be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide1. It can also serve as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles3.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxy-5-nitrobenzoic acid can be analyzed using various spectroscopic techniques. For instance, 1H and 13C-NMR spectra can be used for characterization1. The crystal structures can be solved by direct methods using programs like SHELXS-974.Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-methoxy-5-nitrobenzoic acid are not explicitly mentioned in the search results. However, nitro compounds in general can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation5.Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2-methoxy-5-nitrobenzoic acid is 231.59 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 52. The exact mass and monoisotopic mass are 230.9934500 g/mol2.Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Chloro-2-methoxy-5-nitrobenzoic acid has been explored as a potential building block in the synthesis of heterocyclic compounds. Sukhomlinov and Maksimets (1965) demonstrated its use in synthesizing isomeric methoxy derivatives of 6-nitro-9-chlordacridine and 6-nitroacridone, highlighting its role in facilitating Ullmann reactions and phosphorus oxychloride cyclization processes (Sukhomlinov & Maksimets, 1965). Additionally, Křupková et al. (2013) discussed its utility in the solid-phase synthesis of various nitrogenous heterocycles, emphasizing its versatility as a multireactive building block in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).
Plant Chlorosis Induction
In the field of agricultural science, this compound has been studied for its effect on plant chlorosis. Dimmock (1967) explored the ability of derivatives of 4-methoxy-3-nitrobenzoic acid to produce chlorosis in plants. This research provides insights into the structural requirements of compounds for inducing specific plant responses (Dimmock, 1967).
Solubility and Transfer Studies
Hart et al. (2015) conducted research on the solubility of 4-chloro-2-methoxy-5-nitrobenzoic acid in different solvents, contributing valuable data for its application in various chemical processes (Hart et al., 2015). Furthermore, Stovall et al. (2005) utilized the Abraham solvation parameter model to correlate its solubility in organic solvents, providing a mathematical framework for understanding solute-solvent interactions (Stovall et al., 2005).
Crystal Engineering
Oruganti et al. (2017) highlighted the role of 2-Chloro-4-nitrobenzoic acid, a structurally similar compound, in crystal engineering. They synthesized molecular salts/cocrystals to explore the importance of halogen bonds in these structures, providing insights that could be extrapolated to 4-Chloro-2-methoxy-5-nitrobenzoic acid (Oruganti et al., 2017).
Safety And Hazards
While specific safety and hazard information for 4-Chloro-2-methoxy-5-nitrobenzoic acid is not available, similar compounds like 4-Chloro-2-methylbenzoic acid are considered hazardous according to the 2012 OSHA Hazard Communication Standard7.
Future Directions
The future directions of 4-Chloro-2-methoxy-5-nitrobenzoic acid research could involve its potential use as a novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent6. It could also serve as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles3.
properties
IUPAC Name |
4-chloro-2-methoxy-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXOVZBSUWTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511424 | |
Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-5-nitrobenzoic acid | |
CAS RN |
68255-77-6 | |
Record name | 4-Chloro-2-methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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